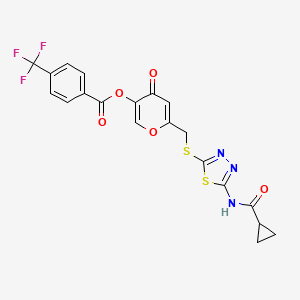
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C20H14F3N3O5S2 and its molecular weight is 497.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic molecule that incorporates elements known for their biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C20H17N3O5S2 with a molecular weight of approximately 443.5 g/mol . The structure features a thiadiazole ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against the HeLa and MCF-7 cell lines. The presence of lipophilic groups enhances tissue permeability and interaction with cellular targets, leading to increased cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole derivative 3d | HeLa | 29 |
| Thiadiazole derivative 3d | MCF-7 | 73 |
These findings suggest that the incorporation of thiadiazole enhances the anticancer potential of the compounds by improving their lipophilicity and binding affinity to cancer cell targets .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
The proposed mechanisms for the biological activity of thiadiazole derivatives include:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors for enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's .
- Interference with Cell Division : By disrupting DNA synthesis or function in cancer cells, these compounds can prevent tumor growth.
- Cell Membrane Disruption : The lipophilic nature allows these compounds to penetrate lipid membranes effectively, leading to cell lysis in microbial pathogens.
Synthesis and Evaluation
A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects using the MTT assay. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HeLa cells compared to controls .
Another investigation focused on the acetylcholinesterase inhibitory activity of related thiadiazole compounds, revealing that some exhibited nanomolar potency, suggesting their potential as therapeutic agents for Alzheimer's disease .
Eigenschaften
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O5S2/c21-20(22,23)12-5-3-11(4-6-12)17(29)31-15-8-30-13(7-14(15)27)9-32-19-26-25-18(33-19)24-16(28)10-1-2-10/h3-8,10H,1-2,9H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQULAWRRLUDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














